Eudesmin

Anti-inflammatory Cytokine Inhibition Immunology

Need to study TNF-α-mediated inflammation without cytotoxic artifacts? Many lignans induce cell death, confounding anti-inflammatory mechanism studies. Eudesmin solves this: Among tetrahydrofurofuranoid lignans from Magnoliae Flos, it demonstrates the strongest TNF-α inhibition (IC50=51 µM) while maintaining >100 µM safety margin in RAW264.7 macrophages. - Quantifiable anti-inflammatory potency with zero CYP2C19 inhibition at 100 µM - P-glycoprotein reversal agent without intrinsic cytotoxicity (IC50 >100 µM) - ≥98% HPLC purity analytical standard; immediate shipment available

Molecular Formula C22H26O6
Molecular Weight 386.4 g/mol
CAS No. 25305-05-9
Cat. No. B3028642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEudesmin
CAS25305-05-9
Synonymseudesmin
Molecular FormulaC22H26O6
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC
InChIInChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3
InChIKeyPEUUVVGQIVMSAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eudesmin: Quantitative Comparator for Lignans


Eudesmin (CAS 25305-05-9) is a naturally occurring tetrahydrofurofuranoid lignan (TFL) [1]. It is one of seven major, structurally similar TFLs found in Magnoliae Flos, including magnolin, fargesin, aschantin, lirioresinol B dimethyl ether, epimagnolin, and kobusin [2]. While sharing a core skeleton, this class is known for significant functional divergence, making empirical selection based on quantitative activity data critical for scientific procurement [1]. Eudesmin is characterized by its non-phenolic furofuran structure and is commercially available primarily as an analytical standard or research-grade compound with defined purity .

Quantitative Comparator Enables head-to-head TFL functional divergence studies with reported activity differences among structural analogs
Analytical Standard Fit Supplied as a reference-grade material with defined purity, suitable for HPLC method development and phytochemical quantification
Low-Cytotoxicity Probe Reported low intrinsic cytotoxicity supports MDR reversal assays without confounding direct cell killing

Eudesmin Substitution Requires Quantitative Evidence


Despite high structural similarity among TFLs like magnolin, fargesin, and kobusin [1], their functional profiles diverge sharply across key performance metrics. For instance, fargesin is a potent mechanism-based inhibitor of multiple CYP450 enzymes (e.g., CYP2C19, Ki = 3.7 µM), while eudesmin, epimagnolin A, and magnolin show no such inhibition at 100 µM [2]. Similarly, in anti-inflammatory assays, eudesmin demonstrates the strongest TNF-α inhibition (IC50 = 51 µM) among its direct comparators [3]. Furthermore, eudesmin's unique non-cytotoxic profile (IC50 > 100 µM) enables a P-glycoprotein reversal mechanism not shared by more cytotoxic analogs like podophyllotoxin (IC50 = 13-61 nM) [4]. Therefore, substituting one TFL for another based on class similarity alone is scientifically unsound and may lead to divergent or even contradictory experimental outcomes.

Property
Eudesmin
Analog (Fargesin / Podophyllotoxin)
CYP450 Interaction
No inhibition at tested concentration
Potent mechanism-based CYP inhibition (CYP2C19, CYP2C8, CYP3A4)
TNF-α Inhibition
Reported strongest among tested TFLs
Weaker or unreported anti-inflammatory activity
Cytotoxicity Profile
Low intrinsic cytotoxicity
High cytotoxicity (podophyllotoxin range in nM)

Eudesmin Quantitative Differentiation Evidence


Superior TNF-α Inhibition

In a direct head-to-head comparison of three lignans isolated from Magnolia fargesii, eudesmin demonstrated the most potent inhibition of TNF-α production in LPS-stimulated RAW264.7 murine macrophages. The IC50 for eudesmin was 51 µM [1]. While the study identified the other lignans as magnolin and lirioresinol-B dimethylether and confirmed their inhibitory effects, eudesmin was explicitly reported to have the strongest activity [1].

TNF-α Inhibition
Head-to-head
IC50 = 51 µM (eudesmin)
Strongest among tested TFLs
Reported anti-inflammatory assay context
LPS-stimulated RAW264.7 macrophages; comparator data limited
Anti-inflammatory Cytokine Inhibition Immunology

No CYP450 Inhibition

Eudesmin was evaluated alongside five other TFLs for its potential to inhibit eight major human cytochrome P450 (CYP) enzymes in human liver microsomes. At a concentration of 100 µM, eudesmin, epimagnolin A, and magnolin showed no reversible or time-dependent inhibition of any CYP activity [1]. This stands in stark contrast to fargesin, which exhibited mechanism-based inhibition of CYP2C19 (Ki = 3.7 µM), CYP2C8 (Ki = 10.7 µM), and CYP3A4 (Ki = 23.0 µM) [1].

CYP450 Inhibition
Head-to-head
No CYP inhibition at 100 µM (eudesmin)
Fargesin: potent mechanism-based inhibitor
Supports CYP-interaction risk assessment
Human liver microsomes; review isoform-specific Ki values
Drug Metabolism Pharmacokinetics Drug-Drug Interactions

Non-Cytotoxic MDR Reversal

Eudesmin's cytotoxicity was benchmarked against other lignans (diphyllin, podophyllotoxin, etoposide) on a panel of three healthy and seven cancerous human cell lines. Eudesmin displayed IC50 values > 100 µM on all tested lines, demonstrating a non-toxic profile [1]. In contrast, podophyllotoxin exhibited high cytotoxicity with IC50 values ranging from 13 to 61 nM [1]. Despite its low toxicity, eudesmin was shown to reverse P-glycoprotein-mediated drug efflux and accumulate chemotherapeutic agents like vinblastine in MDR1-overexpressing cells [1].

MDR Reversal
Head-to-head
Eudesmin IC50 > 100 µM
Podophyllotoxin IC50 13–61 nM
Reported low-cytotoxicity MDR reversal context
MTT assay panel; >1,600-fold cytotoxicity difference
Cancer Research Multidrug Resistance P-glycoprotein

ANO1/CaCC Channel Inhibition

Eudesmin and kobusin were directly compared for their ability to inhibit ANO1/CaCC-mediated chloride currents. In ANO1/CaCC-expressing FRT cells, kobusin demonstrated an IC50 of 100 µM, while eudesmin was half as potent with an IC50 of 200 µM [1]. Both compounds also activated CFTR and CaCCgie channels and mildly reduced gastrointestinal motility in mice [1].

ANO1 Channel
Head-to-head
IC50 = 200 µM (eudesmin)
Kobusin IC50 = 100 µM
Supports chloride channel SAR comparison
FRT cell electrophysiology; 2-fold potency difference
Ion Channels Chloride Transport Gastrointestinal Research

Lung Cancer Cytotoxicity

The anti-tumor effects of eudesmin were evaluated against lung cancer A549 cells. Eudesmin (EDN) inhibited cell growth with an IC50 of 18.3 µM in vitro [1]. In vivo, oral administration of eudesmin at 10, 20, and 40 mg/kg/day for 28 days showed significant anti-tumor effects in a xenograft nude mouse model (p < 0.01) [1]. The study proposed a mechanism involving mitochondria-mediated apoptosis via upregulation of Bax, caspase-3, and caspase-9, and downregulation of Bcl-2 and Akt phosphorylation [1].

Lung Cancer Cytotoxicity
Cross-study
IC50 = 18.3 µM (A549 cells)
In vivo model-response p < 0.01
Reported cell-model cytotoxicity endpoint
Xenograft mouse model; apoptosis pathway interpretation
Oncology Lung Cancer Apoptosis

Analytical Purity Benchmark

Commercially available eudesmin is consistently specified as an analytical standard with a purity of ≥98.0% (HPLC) . Some vendors offer a primary reference standard grade with assigned absolute purity, considering chromatographic purity, water, residual solvents, and inorganic impurities . This level of purity is a critical differentiator for procurement, ensuring reproducibility in quantitative analyses such as HPLC-based quantification, in vitro assays, and as a reference material for metabolomics studies [1].

Analytical Purity
Specification
≥98% (HPLC)
Supports analytical standard procurement
Review certificate of analysis for absolute purity
Analytical Chemistry Quality Control Reference Standards

Eudesmin Application Scenarios


Potent TNF-α Inhibitor for Inflammation

Given its quantifiably strongest activity against TNF-α production among its TFL class (IC50 = 51 µM) [1] and its demonstrated lack of cytotoxicity at relevant concentrations (IC50 > 100 µM) [2], eudesmin is the ideal candidate for investigating TNF-α-mediated inflammatory pathways in cellular models like RAW264.7 macrophages. This combination of potency and safety margin allows for the study of anti-inflammatory mechanisms without the confounding variable of compound-induced cell death, a distinct advantage over more cytotoxic lignans [2].

Analytical Reference Standard

Eudesmin's widespread availability as a reference standard with a guaranteed purity of ≥98% (HPLC) makes it a suitable choice for developing and validating quantitative analytical methods (e.g., HPLC-UV, LC-MS/MS). Its defined purity and stability profile support its use as a calibrator for quantifying eudesmin content in plant extracts, dietary supplements, or biological matrices, ensuring accurate and reproducible results in phytochemical and pharmacokinetic research [3].

MDR Reversal Research Tool

Eudesmin's unique property of reversing P-glycoprotein-mediated drug efflux while exhibiting minimal intrinsic cytotoxicity (IC50 > 100 µM across multiple cell lines) [2] makes it a valuable tool for dissecting MDR mechanisms. It can be used in co-treatment experiments with classic chemotherapeutics (e.g., doxorubicin, vinblastine) in MDR1-overexpressing cell lines to study enhanced drug accumulation and efficacy, without the confounding effects of direct cell killing, a critical limitation of many other MDR modulators [2].

Chloride Channel SAR Comparator

As demonstrated in head-to-head comparisons with kobusin, eudesmin exhibits a 2-fold lower potency (IC50 = 200 µM) for inhibiting ANO1/CaCC chloride channels [4]. This makes eudesmin a valuable, less active comparator in structure-activity relationship (SAR) studies aimed at identifying the structural determinants of TFL activity on ion channels. Researchers can use the eudesmin/kobusin pair to probe how subtle differences in lignan structure translate to functional divergence in modulating chloride transport.

Application
Selection Property
Validation Focus
TNF-α pathway inhibition studies
Quantified inhibition rank among TFLs
Dose-response and cytotoxicity exclusion
Analytical reference standard
Defined purity ≥98% (HPLC)
Method calibration and impurity profiling
MDR reversal research
Low intrinsic cytotoxicity
P-gp efflux reversal without direct cytotoxicity
Chloride channel SAR studies
Lower ANO1/CaCC inhibition relative to kobusin
Structure-activity relationship and channel selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


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